Methyl 2-nitro-3-(trifluoromethyl)benzoate
Description
Methyl 2-nitro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties .
Properties
CAS No. |
1227511-70-7 |
|---|---|
Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
methyl 2-nitro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-3-2-4-6(9(10,11)12)7(5)13(15)16/h2-4H,1H3 |
InChI Key |
JNFNRCFNNSXWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-nitro-3-(trifluoromethyl)benzoate typically involves the following steps:
Hydrolysis of 2-nitro-3-(trifluoromethyl)benzonitrile: This step can be performed under base or acid catalysis to yield 2-nitro-3-(trifluoromethyl)benzamide.
Alcoholysis Reaction: The 2-nitro-3-(trifluoromethyl)benzamide is then mixed with a sulfuric acid-methanol solution to undergo an alcoholysis reaction, producing this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Base Catalysis: Using sodium hydroxide in water at elevated temperatures.
Methanolysis: Using a methanol solution of sulfuric acid, followed by refluxing and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide for nucleophilic substitution.
Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.
Major Products
Reduction: 2-amino-3-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-nitro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
Methyl 2-nitro-3-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic transformations, facilitating the development of new chemical entities with desired properties. The trifluoromethyl group significantly influences the reactivity and stability of the compound, making it valuable in synthetic organic chemistry.
Biological Research
Investigating Biological Activities
Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties. It is explored for its potential interactions with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may interact with various biological pathways .
Enzyme Inhibition Studies
The compound is also employed in studies focusing on enzyme inhibition. Its structural features allow it to act as a probe in biochemical assays, helping to elucidate mechanisms of action for different enzymes. This aspect is particularly relevant in pharmacological research where understanding enzyme interactions is crucial for drug design.
Pharmaceutical Applications
Precursor for Drug Development
this compound is investigated as a precursor in synthesizing pharmaceutical compounds. The presence of the trifluoromethyl group enhances the pharmacokinetic properties of drugs, improving their efficacy and bioavailability. Its role in developing new therapeutic agents makes it a compound of interest in medicinal chemistry .
Potential Therapeutic Uses
Studies have suggested that derivatives of this compound could be developed into therapeutic agents targeting various diseases. The interaction of the trifluoromethyl group with biological systems can enhance binding affinity due to increased hydrophobic interactions, potentially leading to novel treatments for diseases.
Agrochemical Applications
Development of Pesticides
In the agrochemical industry, this compound is utilized in developing pesticides and herbicides. Its chemical properties allow it to be effective against specific pests while minimizing impact on non-target organisms. Research into its herbicidal effectiveness highlights its potential as a component in agricultural formulations .
Data Table: Applications Overview
| Field | Application | Description |
|---|---|---|
| Chemistry | Organic Synthesis | Intermediate for complex organic molecules; reagent in organic transformations |
| Biology | Biological Activity Studies | Investigated for antimicrobial and anti-inflammatory properties |
| Pharmaceutical | Drug Development | Precursor for pharmaceuticals; enhances pharmacokinetic properties |
| Agrochemicals | Pesticide Development | Effective component in pesticides and herbicides |
Case Studies
-
Antimicrobial Activity Evaluation
In a study examining various nitro compounds, this compound was tested against several bacterial strains. Results indicated notable antimicrobial activity, suggesting potential applications in treating bacterial infections . -
Enzyme Interaction Studies
Research focused on enzyme inhibition revealed that derivatives of this compound could effectively inhibit key enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders . -
Pesticidal Efficacy Assessment
Field trials demonstrated that formulations containing this compound exhibited significant efficacy against targeted pests while maintaining safety profiles for beneficial insects, indicating its promise as an agrochemical agent .
Mechanism of Action
The mechanism of action of Methyl 2-nitro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets:
TRPV1 Receptor Antagonists: The compound binds to the TRPV1 receptor, inhibiting its activity and reducing pain sensation.
CRF Receptor Antagonists: It interacts with CRF receptors, modulating stress responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Similar structure but different positioning of the nitro and trifluoromethyl groups.
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Another isomer with the trifluoromethyl group at the 4-position.
Uniqueness
Methyl 2-nitro-3-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Biological Activity
Methyl 2-nitro-3-(trifluoromethyl)benzoate is an organic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features both a nitro group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups enhances its lipophilicity, allowing it to interact effectively with cellular membranes and proteins.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of antimicrobial and anticancer properties. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines, as well as potential antimicrobial efficacy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For instance, it has been tested against several human cancer cell lines, including:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- MCF-7 (breast adenocarcinoma)
In vitro assays revealed that the compound can inhibit cell proliferation significantly at concentrations around 100 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 75 | Apoptosis induction |
| HeLa | 80 | Cell cycle arrest |
| MCF-7 | 90 | Reactive oxygen species (ROS) generation |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Bioreduction : The nitro group can be reduced to form reactive intermediates, which can interact with cellular components such as DNA and proteins, leading to cellular damage and apoptosis.
- Lipid Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with membrane-bound proteins and receptors.
- Reactive Oxygen Species (ROS) : The compound has been shown to induce ROS production, contributing to oxidative stress in cancer cells, which can trigger apoptotic pathways .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although comprehensive data on its efficacy is still limited.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µM.
- Antimicrobial Assessment : An exploratory study evaluated the antimicrobial activity of the compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed moderate inhibition zones in disk diffusion assays, suggesting potential for further development as an antimicrobial agent .
Comparison with Related Compounds
This compound can be compared with similar compounds to understand its unique biological profile:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Methyl 3-(trifluoromethoxy)benzoate | Moderate anticancer | Lacks nitro group |
| 1-Methyl-2-nitro-3-(trifluoromethyl)benzene | High anticancer activity | Different substitution pattern |
The combination of a nitro group and a trifluoromethyl moiety in this compound enhances its reactivity and potential biological activity compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
